molecular formula C36H40ClN B15344175 (+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride CAS No. 24629-76-3

(+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride

Cat. No.: B15344175
CAS No.: 24629-76-3
M. Wt: 522.2 g/mol
InChI Key: FQVOOMWWXIVCHN-UHFFFAOYSA-N
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Description

(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride is a complex organic compound with a unique structure that combines a bornane skeleton with p-phenylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride typically involves multiple steps, starting with the preparation of the bornane skeleton. The key steps include:

    Formation of the Bornane Skeleton: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of p-Phenylbenzyl Groups: This step involves the reaction of the bornane derivative with p-phenylbenzyl halides in the presence of a base to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-phenylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A natural monoamine alkaloid with stimulant effects.

    Piperidine Derivatives: Compounds with a piperidine ring, often used in pharmaceuticals.

Uniqueness

(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride is unique due to its combination of a bornane skeleton with p-phenylbenzyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

24629-76-3

Molecular Formula

C36H40ClN

Molecular Weight

522.2 g/mol

IUPAC Name

bis[(4-phenylphenyl)methyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C36H39N.ClH/c1-35(2)33-22-23-36(35,3)34(24-33)37(25-27-14-18-31(19-15-27)29-10-6-4-7-11-29)26-28-16-20-32(21-17-28)30-12-8-5-9-13-30;/h4-21,33-34H,22-26H2,1-3H3;1H

InChI Key

FQVOOMWWXIVCHN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH+](CC3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)C6=CC=CC=C6)C)C.[Cl-]

Origin of Product

United States

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